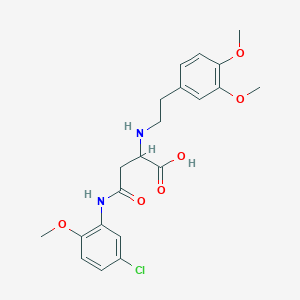
4-((5-Chloro-2-methoxyphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Chloro-2-methoxyphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H25ClN2O6 and its molecular weight is 436.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Imaging Agents
A study on the synthesis of a PET imaging agent for Parkinson's disease, where similar chemical frameworks were used, highlights the potential of such compounds in neurological research. The synthesis involved multiple steps, yielding a radiochemical with high purity and specific activity, showcasing the compound's utility in tracing neurological biomarkers (Wang et al., 2017).
Spectroscopy and Structural Analysis
Vibrational spectroscopy studies, including Raman and infrared spectroscopy, have been applied to chloramphenicol derivatives, demonstrating how these techniques, along with DFT calculations, can elucidate the structural and electronic characteristics of similar complex molecules (Fernandes et al., 2017). These findings are crucial for understanding the interaction mechanisms and stability of such compounds.
Molecular Docking and Biological Activities
Research involving molecular docking and vibrational studies of derivatives of 4-oxobutanoic acid has shown the compounds' potential in inhibiting biological targets like Placenta growth factor (PIGF-1), suggesting their relevance in developing therapeutic agents (Vanasundari et al., 2018). The detailed analysis of these compounds provides insights into their reactivity and possible pharmaceutical applications.
Analytical Chemistry Applications
The development of sensitive ELISA methods for the analysis of organophosphorous insecticides in fruit samples using related butanoic acid derivatives indicates the application of these compounds in environmental and food safety analysis (Zhang et al., 2008). This research demonstrates the versatility of 4-oxobutanoic acid derivatives in creating analytical tools for detecting chemical residues.
Antimicrobial and Material Science
Synthesis studies have shown that triazole derivatives, including those related to the queried compound, possess antimicrobial activities, pointing towards their potential in creating new antimicrobial agents (Bektaş et al., 2007). Moreover, research on corrosion inhibition by similar molecular structures illustrates their importance in material science, offering solutions for protecting metals against corrosion (Bentiss et al., 2009).
Propriétés
IUPAC Name |
4-(5-chloro-2-methoxyanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O6/c1-28-17-7-5-14(22)11-15(17)24-20(25)12-16(21(26)27)23-9-8-13-4-6-18(29-2)19(10-13)30-3/h4-7,10-11,16,23H,8-9,12H2,1-3H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCBQSQHRDBZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2799449.png)
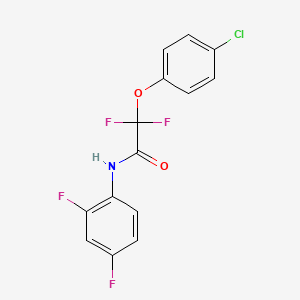
![5-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2799451.png)
![3-(4-Ethoxyphenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2799452.png)
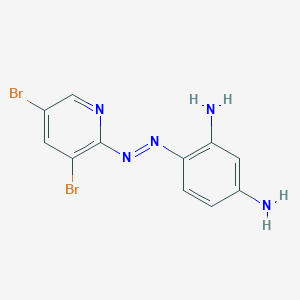

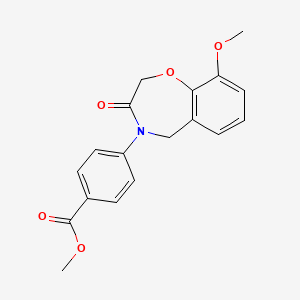
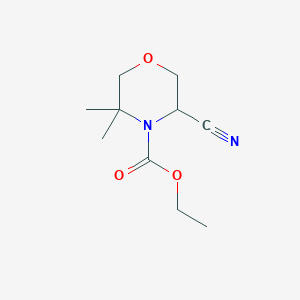
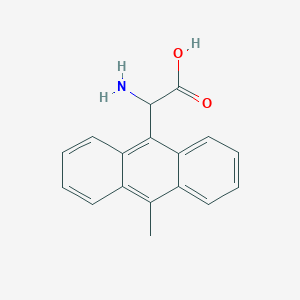
![2-(9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2799466.png)
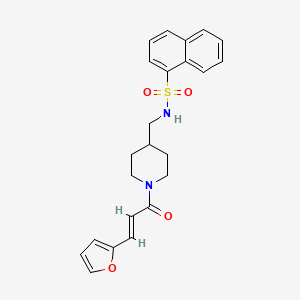
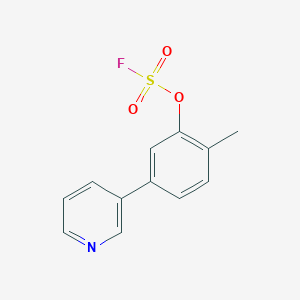
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2799469.png)
![4-Methylbenzyl 4-{[3-(trifluoromethyl)benzyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2799470.png)
